D-Ribose-d-2
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Overview
Description
D-Ribose-d-2 is a naturally occurring pentose sugar that plays a crucial role in various biological processes. It is a component of ribonucleic acid (RNA) and is involved in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells . This compound is essential for cellular metabolism and energy production, making it a vital molecule in both biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose-d-2 can be synthesized through several chemical and biochemical methods. One common synthetic route involves the protection of D-ribose with acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose. Finally, acetylation produces 1,2,3-triacetyl-5-deoxy-D-ribose .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of D-ribose through the pentose phosphate pathway. The fermentation process can achieve yields exceeding 90 g/L .
Chemical Reactions Analysis
Types of Reactions: D-Ribose-d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form ribonic acid or reduced to produce deoxyribose .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve nucleophilic substitution reactions using halogenated derivatives.
Major Products:
Oxidation: Ribonic acid
Reduction: Deoxyribose
Substitution: Various nucleoside analogs
Scientific Research Applications
D-Ribose-d-2 has a wide range of applications in scientific research:
Mechanism of Action
D-Ribose-d-2 exerts its effects primarily through its involvement in the pentose phosphate pathway and ATP synthesis. It is phosphorylated to ribose-5-phosphate, which then enters the pentose phosphate pathway to produce nucleotides and nucleic acids . Additionally, it enhances cellular energy levels by increasing ATP production, which is crucial for various cellular functions .
Comparison with Similar Compounds
Deoxyribose: A structural analog of D-ribose, differing by the absence of one oxygen atom at the 2’ position.
Arabinose: Another pentose sugar, differing in the configuration of the hydroxyl group at the 2’ position.
Uniqueness: D-Ribose-d-2 is unique due to its specific role in ATP synthesis and its involvement in the pentose phosphate pathway. Unlike deoxyribose, which is a component of DNA, D-ribose is a key component of RNA and is directly involved in energy metabolism .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3R,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5D |
InChI Key |
PYMYPHUHKUWMLA-GNCXMTFQSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@H](C=O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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